Boc-a-Propyl-DL-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

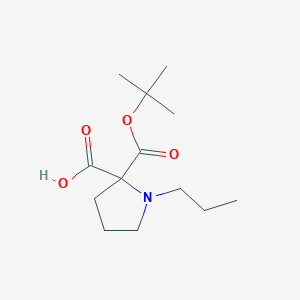

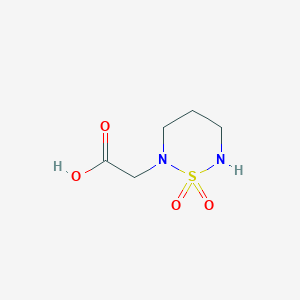

Boc-a-Propyl-DL-proline, or Boc-Pro-OH, is an organic chemical compound that is used in the synthesis of a variety of compounds, including peptides and proteins. It is a chiral molecule, meaning it can exist in two different forms, and is used in the synthesis of compounds with chiral centers. Boc-Pro-OH is also used in the preparation of pharmaceuticals, and is used in the manufacture of a variety of other compounds.

Applications De Recherche Scientifique

- Boc-a-Propyl-DL-proline serves as a promising prodrug candidate. Prodrugs are modified forms of active molecules that enhance their stability and targeting effects within the body . In this context, Boc-Pro-5HT (a derivative with serotonin) and Boc-Pro-DA (with dopamine) have been studied. These compounds remain stable during enzymatic degradation and can reach their biological targets, making them potential prodrugs for therapeutic applications.

- Boc-protected proline derivatives exhibit specific interactions with cell plasma membranes and neuroreceptor systems. They act as highly selective allosteric modulators, affecting neurotransmitter systems such as GABA and Ach . These properties make them valuable for developing drugs that target neurological disorders.

- Parkinson’s disease (PD) involves the loss of dopaminergic neurons. Boc-a-Propyl-DL-proline’s stability and specific binding properties make it relevant for PD research. By enhancing dopamine-related pathways, it could contribute to novel therapeutic strategies .

- Depression often coexists with atypical PD. Boc-protected proline derivatives may indirectly impact mood regulation by affecting serotonin and dopamine circuits . Investigating their role in depression management is crucial.

- Boc-a-Propyl-DL-proline derivatives can be labeled with tritium to create radioligands. These radioligands, such as [3H]GABA and [3H]Ach, are essential tools for studying neurotransmitter receptors and their distribution in the brain .

- Beyond drug development, Boc-protected proline can be incorporated into synthetic hydrogels. These hydrogels can be modified to introduce new properties or enhance existing ones. Researchers explore its use in creating smart hydrogels for controlled drug release, tissue engineering, and wound healing .

Prodrug Development

Neuroreceptor Modulation

Parkinson’s Disease Research

Depression Treatment

Radioligand Development

Hydrogel Modification

Mécanisme D'action

Target of Action

Boc-a-Propyl-DL-proline is a complex compound that combines monoamines (serotonin or dopamine) and N-terminal-protected biologically active peptides or amino acids . It has specific targets on cell plasmatic membranes and can affect some neuroreceptor systems (GABA and Ach, in particular) as highly selective allosteric modulators .

Mode of Action

Boc-a-Propyl-DL-proline interacts with its targets to modulate the activity of neuroreceptor systems. It acts as an allosteric modulator, meaning it binds to a site on the receptor different from the active site, leading to changes in the receptor’s conformation and modulating its activity .

Biochemical Pathways

It is known that the compound can influence the gaba and ach neuroreceptor systems . These systems play crucial roles in neurotransmission, affecting various physiological processes such as mood regulation and cognitive function.

Pharmacokinetics

It is known that the compound is stable for at least 180 minutes of incubation in the presence of pep, amino-and carboxy-peptidases, as well as blood plasma . This stability suggests that the compound has sufficient time to reach its biological targets in the organism and exert its effects .

Result of Action

The result of Boc-a-Propyl-DL-proline’s action is the modulation of neuroreceptor systems, potentially leading to changes in neurotransmission and associated physiological processes . .

Action Environment

The action of Boc-a-Propyl-DL-proline can be influenced by various environmental factors. For instance, the stability of the compound in the organism can affect its ability to reach its targets and exert its effects . Additionally, factors such as the presence of other compounds, the physiological state of the organism, and the specific characteristics of the target cells can also influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1-propylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-8-14-9-6-7-13(14,10(15)16)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOWTMFOLHCVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1(C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-a-Propyl-DL-proline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)

methanone](/img/structure/B2489268.png)

![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)

![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)